molecular formula C22H27NO B10846006 8R-hydroxylobel-9-ene

8R-hydroxylobel-9-ene

Cat. No.: B10846006
M. Wt: 321.5 g/mol
InChI Key: IKYXUFYHDWVXST-OWHMEISOSA-N
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Description

8R-Hydroxylobel-9-ene is a des-keto analog of lobeline, a naturally occurring alkaloid derived from Lobelia inflata. Structurally, it retains the lobeline scaffold but lacks the ketone group at position 9, with a hydroxyl group at the 8R configuration . This modification significantly alters its pharmacological profile compared to lobeline and related derivatives.

Properties

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

(1R)-2-[(2R,6S)-1-methyl-6-[(E)-2-phenylethenyl]piperidin-2-yl]-1-phenylethanol

InChI

InChI=1S/C22H27NO/c1-23-20(16-15-18-9-4-2-5-10-18)13-8-14-21(23)17-22(24)19-11-6-3-7-12-19/h2-7,9-12,15-16,20-22,24H,8,13-14,17H2,1H3/b16-15+/t20-,21+,22+/m0/s1

InChI Key

IKYXUFYHDWVXST-OWHMEISOSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1/C=C/C2=CC=CC=C2)C[C@H](C3=CC=CC=C3)O

Canonical SMILES

CN1C(CCCC1C=CC2=CC=CC=C2)CC(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8R-hydroxylobel-9-ene typically involves multiple steps, starting from commercially available precursors. The process includes the formation of key intermediates through various chemical reactions such as alkylation, reduction, and hydroxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8R-hydroxylobel-9-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8R-hydroxylobel-9-ene involves its interaction with specific molecular targets, such as neuronal nicotinic acetylcholine receptors and neurotransmitter transporters. The compound binds to these targets, modulating their activity and influencing synaptic transmission. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Pharmacological Targets :

  • VMAT2 (Vesicular Monoamine Transporter 2): Moderate affinity (Ki = 5.16 μM) .
  • SERT (Serotonin Transporter) : High potency (Ki = 44 nM) .
  • DAT (Dopamine Transporter) : Moderate selectivity (Ki = 860 nM) .

The 8R stereochemistry is critical for its activity, distinguishing it from enantiomers like 8S-hydroxylobel-9-ene, which lacks detailed affinity data but is structurally cataloged .

Comparison with Structurally Similar Compounds

The pharmacological effects of lobeline derivatives depend on structural modifications, particularly at oxygen functionalities and aromatic substituents. Below is a comparative analysis of 8R-hydroxylobel-9-ene with key analogs:

Structural and Pharmacological Profiles

Compound VMAT2 Ki (μM) SERT Ki (nM) DAT Ki (nM) Selectivity Profile Key Structural Features
This compound 5.16 44 860 SERT > DAT > VMAT2 Des-keto, 8R-hydroxyl configuration
Lobeline 2.76 Not reported Not reported VMAT2, α4β2/α7 nAChRs Ketone at C9, two phenyl rings
Lobelane 0.97 Not reported Not reported VMAT2-selective Oxygen functionalities removed
1-NAP-Lobelane 0.63 Not reported Not reported VMAT2-selective 1-Naphthyl substituents
10S-Hydroxylobel-7-ene 6.06 Not reported Not reported VMAT2, SERT/DAT (moderate) Des-keto, 10S-hydroxyl configuration

Key Findings

VMAT2 Selectivity vs. Monoamine Transporter Activity: Lobelane and 1-NAP-lobelane exhibit enhanced VMAT2 selectivity (Ki < 1 μM) due to removal of oxygen groups and aromatic substitutions . In contrast, this compound shows reduced VMAT2 affinity (Ki > 5 μM) but gains high SERT/DAT activity, suggesting that des-keto modifications shift selectivity toward monoamine transporters .

Stereochemical Influence :

  • The 8R configuration in this compound is essential for SERT potency (Ki = 44 nM), whereas its enantiomer (8S-hydroxylobel-9-ene) is pharmacologically distinct but poorly characterized .

Therapeutic Implications: VMAT2-selective analogs (e.g., lobelane) may target disorders like substance abuse, where vesicular monoamine modulation is critical. this compound, with its SERT/DAT dominance, could be explored for depression or Parkinson’s disease, where serotonin and dopamine reuptake inhibition is therapeutic .

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